molecular formula C32H62BaO4 B8783201 Barium palmitate CAS No. 23410-25-5

Barium palmitate

Cat. No.: B8783201
CAS No.: 23410-25-5
M. Wt: 648.2 g/mol
InChI Key: RAVAZXZOSFZIRB-UHFFFAOYSA-L
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Description

Barium palmitate (Ba(C₁₅H₃₁COO)₂) is a metal soap formed by the reaction of barium ions with palmitic acid, a saturated 16-carbon fatty acid. It belongs to the class of alkaline earth metal carboxylates, characterized by their high thermal stability and hydrophobic properties. Structurally, it consists of a barium ion coordinated with two palmitate anions, forming a crystalline lattice. This compound is primarily utilized in industrial applications, such as lubricants, stabilizers in polymers, and corrosion inhibitors, due to its ability to form protective coatings .

Properties

CAS No.

23410-25-5

Molecular Formula

C32H62BaO4

Molecular Weight

648.2 g/mol

IUPAC Name

barium(2+);hexadecanoate

InChI

InChI=1S/2C16H32O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

RAVAZXZOSFZIRB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Sulfate Ions

Barium palmitate reacts with sulfate ions (SO₄²⁻) to form a white precipitate of barium sulfate (BaSO₄), a reaction characteristic of Ba²⁺. The reaction proceeds as:

Ba(C16H31O₂)2+SO₄²⁻BaSO₄(s)+2C16H31O₂\text{Ba(C}_{16}\text{H}_{31}\text{O₂)}_2 + \text{SO₄²⁻} \rightarrow \text{BaSO₄(s)} + 2 \, \text{C}_{16}\text{H}_{31}\text{O₂}⁻

This double displacement reaction highlights the low solubility of barium sulfate in aqueous solutions .

Hydrolysis in Acidic Conditions

In acidic environments, this compound undergoes hydrolysis to release palmitic acid and barium ions:

Ba(C16H31O₂)2+2H⁺2C16H31O₂H+Ba²⁺\text{Ba(C}_{16}\text{H}_{31}\text{O₂)}_2 + 2 \, \text{H⁺} \rightarrow 2 \, \text{C}_{16}\text{H}_{31}\text{O₂H} + \text{Ba²⁺}

The palmitate ion (C₁₆H₃₁O₂⁻) acts as a weak base, accepting protons (H⁺) to regenerate the carboxylic acid. This reaction is consistent with the behavior of metal salts of weak acids .

Reaction with Carbonate Ions

When exposed to carbonate ions (CO₃²⁻), this compound may form barium carbonate (BaCO₃), though the reaction is less common due to the lower reactivity of carbonate compared to sulfate:

Ba(C16H31O₂)2+CO₃²⁻BaCO₃(s)+2C16H31O₂\text{Ba(C}_{16}\text{H}_{31}\text{O₂)}_2 + \text{CO₃²⁻} \rightarrow \text{BaCO₃(s)} + 2 \, \text{C}_{16}\text{H}_{31}\text{O₂}⁻

Barium carbonate is sparingly soluble in water and may precipitate under alkaline conditions .

Thermal Decomposition

At elevated temperatures, this compound may decompose into barium oxide (BaO) and palmitic acid:

2Ba(C16H31O₂)22BaO+4C16H31O₂2 \, \text{Ba(C}_{16}\text{H}_{31}\text{O₂)}_2 \rightarrow 2 \, \text{BaO} + 4 \, \text{C}_{16}\text{H}_{31}\text{O₂}

This decomposition is analogous to the thermal breakdown of other barium salts, where the metal oxide and organic acid are formed .

Data Table: Key Chemical Reactions

Reaction Products Conditions Citations
Neutralization with barium hydroxideThis compound + WaterAqueous solution
Reaction with sulfate ionsBarium sulfate precipitate + Palmitate ionsAqueous solution
Acidic hydrolysisPalmitic acid + Barium ionsAcidic pH
Reaction with carbonate ionsBarium carbonate precipitate + Palmitate ionsAlkaline solution
Thermal decompositionBarium oxide + Palmitic acidHigh temperature

Research Findings

  • Synthesis Automation : A fully automated module for synthesizing radiolabeled palmitic acid ([¹¹C]PA) has been developed, though not directly related to this compound. This highlights the complexity of fatty acid synthesis in controlled environments .

  • Biological Relevance : Palmitic acid, the parent acid of this compound, is critical in lipid metabolism and protein palmitoylation. While this compound itself may not directly participate in enzymatic reactions, its dissociation could release palmitic acid for such processes .

  • Regulatory Status : this compound is listed under the Australian Inventory of Industrial Chemicals and is subject to human health assessments, indicating its potential applications and safety considerations .

Comparison with Similar Compounds

Comparison with Other Metal Palmitates

Metal palmitates share the general formula M(C₁₅H₃₁COO)₂, where M represents a divalent metal. Key differences arise from the ionic radius and charge density of the metal ion, influencing crystallinity, solubility, and thermal behavior.

Property Barium Palmitate Magnesium Palmitate Sodium Palmitate
Interplanar Distance (Å) Not reported 3.77–3.82 (complexes) ~4.3 (pure form)
Thermal Stability High (>250°C) Moderate (~200°C) Low (<150°C)
Solubility in Water Insoluble Insoluble Slightly soluble
Applications Lubricants, coatings Catalysts, nanomaterials Surfactants, soaps

This compound exhibits superior thermal stability compared to magnesium and sodium palmitates, making it suitable for high-temperature industrial processes. Magnesium palmitate forms mixed-ligand complexes (e.g., with urea derivatives), which alter its crystallinity and reactivity . Sodium palmitate, being water-soluble, is more commonly used in detergents and emulsifiers.

Comparison with Organic Palmitate Salts

Organic salts, such as (2-aminoethyl)ammonium palmitate, replace the metal cation with an organic moiety, drastically altering their properties:

  • Cation Influence: this compound’s inorganic cation enhances its rigidity and melting point, whereas organic cations like (2-aminoethyl)ammonium increase solubility in polar solvents and biocompatibility .
  • Biological Interactions: this compound shows minimal protein-binding affinity, unlike naringin palmitate, which interacts strongly with bovine serum albumin (BSA) due to its flavonoid-derived structure .

Comparison with Palmitate Esters

Palmitate esters (e.g., ethyl palmitate, isocetyl palmitate) differ in their chemical backbone, replacing the metal ion with an alkyl or aryl group:

Property This compound Ethyl Palmitate Isocetyl Palmitate
Chemical Formula Ba(C₁₅H₃₁COO)₂ C₁₅H₃₁COOCH₂CH₃ C₁₅H₃₁COO(C₁₆H₃₃)
Volatility Non-volatile Volatile Semi-volatile
Odor Profile Odorless Winey, fruity Mild, non-irritating
Applications Industrial coatings Food flavoring Cosmetic emulsions

Ethyl palmitate contributes to flavor in fermented foods, while isocetyl palmitate’s branched structure enhances its emulsifying capacity in cosmetics. This compound’s lack of volatility and odor makes it unsuitable for food or cosmetic use but ideal for technical applications.

Comparison with Unsaturated Analogues

Saturation of the fatty acid chain critically impacts physicochemical behavior:

  • This compound vs. Barium Oleate : Palmitate’s saturated chain confers higher melting points and oxidative stability, whereas oleate’s unsaturated double bond increases flexibility and reactivity. Studies on fatty acid toxicity suggest saturated palmitate may induce cellular stress more effectively than unsaturated oleate in certain contexts .

Q & A

Q. What are the standard methodologies for synthesizing barium palmitate with high purity, and how can experimental parameters be optimized?

To synthesize this compound, researchers typically use the reaction of palmitic acid with barium hydroxide or barium chloride under controlled conditions. Key parameters include temperature (60–80°C), reaction time (4–6 hours), and molar ratios (1:1 stoichiometry for acid-to-base). Purity can be verified via FTIR spectroscopy (to confirm carboxylate bonding at ~1540 cm⁻¹) and elemental analysis (to validate Ba²⁺ and palmitate ratios). Ensure reproducibility by documenting solvent choice (e.g., ethanol/water mixtures) and post-synthesis purification steps, such as recrystallization .

Q. How should researchers characterize the thermal stability of this compound for material science applications?

Use thermogravimetric analysis (TGA) to determine decomposition temperatures under inert or oxidative atmospheres. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points). For accurate comparisons, standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg). Cross-reference data with X-ray diffraction (XRD) to correlate thermal events with structural changes .

Q. What spectroscopic techniques are most effective for identifying this compound in mixed-lipid systems?

FTIR and Raman spectroscopy are ideal for detecting carboxylate groups and hydrocarbon chain ordering. For complex mixtures, pair these with nuclear magnetic resonance (NMR) to resolve proton environments in the alkyl chains. To avoid misinterpretation, compare spectra against pure this compound controls and use deconvolution software for overlapping peaks .

Advanced Research Questions

Q. How can conflicting data on the solubility of this compound in organic solvents be resolved?

Discrepancies often arise from solvent purity, temperature variations, or incomplete equilibration. Design experiments with rigorously dried solvents (e.g., molecular sieves for toluene) and controlled temperatures (±0.5°C). Use dynamic light scattering (DLS) to monitor colloidal formation, which may mimic solubility. Publish raw data (e.g., UV-Vis absorption curves) and statistical error margins to enable cross-lab validation .

Q. What strategies are recommended for analyzing the role of this compound in hybrid nanomaterials with conflicting interfacial properties?

Employ surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) to quantify barium’s coordination at interfaces. Combine this with molecular dynamics simulations to model palmitate chain packing. If contradictions persist (e.g., hydrophilicity vs. hydrophobicity), conduct controlled experiments varying ligand density and substrate chemistry. Document all variables in supplementary materials to facilitate meta-analyses .

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

Catalytic studies require strict control of particle size (via TEM) and surface area (BET analysis). If activity varies between batches, audit synthesis conditions (e.g., trace oxygen levels during reflux). Use standardized reference reactions (e.g., ester hydrolysis) to benchmark performance. Share protocols via open-access platforms and include step-by-step videos in supplementary materials to minimize ambiguity .

Methodological Guidance for Data Integrity

  • Experimental Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report all experimental details (e.g., solvent grades, instrument calibration dates) in a dedicated "Experimental" section. Limit main-text data to critical findings; place extensive datasets (e.g., full XRD spectra) in supplementary files .
  • Conflict Resolution : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate contradictory results. For example, if this compound’s thermal behavior conflicts with literature, assess whether differences stem from novel synthesis routes or measurement artifacts .
  • Data Sharing : Use repositories like Zenodo to publish raw data, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference these datasets using DOIs in publications .

Tables for Comparative Analysis

Q. Table 1. Key Characterization Techniques for this compound

TechniqueApplicationCritical ParametersReference
FTIRCarboxylate group identificationResolution: 4 cm⁻¹; Scan: 32×
TGA/DSCThermal decomposition profilingHeating rate: 10°C/min
XRDCrystalline phase analysisCu-Kα radiation (λ=1.54 Å)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Inconsistent solubilityStandardize solvent drying and equilibration
Unreported colloidal formationUse DLS or TEM for nanoparticle detection
Catalytic activity driftPublish batch-specific synthesis conditions

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